molecular formula C17H12Br2N4O3 B446688 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide

Cat. No.: B446688
M. Wt: 480.1g/mol
InChI Key: WIECRIUABPUHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and nitro groups, linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Bromination and nitration: The pyrazole ring can be selectively brominated and nitrated using bromine and nitric acid under controlled conditions.

    Coupling with benzamide: The brominated and nitrated pyrazole is then coupled with a benzamide derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological assays: Used in assays to study biological activity.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial activity: Investigated for its potential antimicrobial properties.

Industry

    Material science: Used in the development of new materials with specific properties.

    Chemical sensors: Potential use in the development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The nitro and bromine groups could play a role in binding to the active site of the target molecule, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitro-1H-pyrazole: A simpler analog without the benzamide moiety.

    N-(3-bromophenyl)benzamide: Lacks the pyrazole ring and nitro group.

Uniqueness

4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide is unique due to the combination of the pyrazole ring with bromine and nitro substitutions, coupled with a benzamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C17H12Br2N4O3

Molecular Weight

480.1g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(3-bromophenyl)benzamide

InChI

InChI=1S/C17H12Br2N4O3/c18-13-2-1-3-14(8-13)20-17(24)12-6-4-11(5-7-12)9-22-10-15(19)16(21-22)23(25)26/h1-8,10H,9H2,(H,20,24)

InChI Key

WIECRIUABPUHDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.